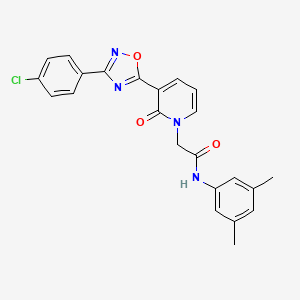

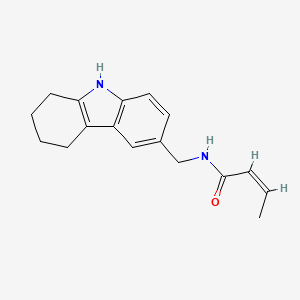

![molecular formula C18H18F3N3OS B2589104 4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 1027224-91-4](/img/structure/B2589104.png)

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide” is a chemical compound . It has a molecular weight of 471.54 . It is used in the synthesis of various polymers .

Synthesis Analysis

The compound can be synthesized electrochemically . The introduction of an electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels .Chemical Reactions Analysis

The compound is used in the synthesis of polydithienylpyrroles . The trifluoromethoxy unit is introduced in the side chain during the synthesis .Physical And Chemical Properties Analysis

The compound has a molecular weight of 471.54 . More specific physical and chemical properties are not available in the data I found.Aplicaciones Científicas De Investigación

Electrochromic Devices

4-(Trifluoromethoxy)phenyl-containing polymers: , which include the compound , have been identified as promising anodic materials for electrochromic devices (ECDs) . These materials can change color reversibly when different electrical potentials are applied, making them suitable for applications such as auto-dimming mirrors, smart windows, and energy storage devices. The introduction of the trifluoromethoxy unit in these polymers significantly affects their electronic properties, such as lowering the HOMO and LUMO energy levels, which is crucial for their electrochromic behavior .

Inhibitors of Human Soluble Epoxide Hydrolase

Compounds containing the 4-(trifluoromethoxy)phenyl group have shown promise as inhibitors of human soluble epoxide hydrolase (sEH) . This enzyme is a target for the treatment of various diseases, including hypertension, tuberculosis, and renal pathologies. The compound’s structural features may contribute to its potential as a potent sEH inhibitor, which could lead to new therapeutic agents .

Organic Synthesis

The 4-(trifluoromethoxy)phenyl group is a common lipophilic group used in the design of various organic compounds. It is often introduced as a structural fragment in the synthesis of molecules with specific properties, such as inhibitors of sEH . The presence of this group can influence the lipophilicity and electronic properties of the synthesized molecules, which is important for their biological activity.

Pyrazole-Containing Bisphosphonate Esters

The related compound 4-(trifluoromethoxy)phenylhydrazine has been used in the synthesis of pyrazole-containing bisphosphonate (N-BPs) esters . These esters are of interest due to their potential applications in bone resorption disorders and as treatments for osteoporosis.

Hydrogen Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif, which is structurally similar to the 4-(trifluoromethoxy)phenyl group, is extensively used in promoting organic transformations. It is ubiquitously used in hydrogen bond catalysts, indicating that the 4-(trifluoromethoxy)phenyl group could also play a role in catalysis .

Antitumor Activity

Compounds containing the 4-(trifluoromethoxy)phenyl group have exhibited antitumor activity. This activity is attributed to the inhibition of tyrosine kinase, an enzyme involved in the signaling pathways of cancer cells. The structural features of the 4-(trifluoromethoxy)phenyl group contribute to the binding and inhibition of this enzyme, offering a pathway for the development of new anticancer drugs .

Direcciones Futuras

Propiedades

IUPAC Name |

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3OS/c19-18(20,21)25-16-8-6-14(7-9-16)22-17(26)24-12-10-23(11-13-24)15-4-2-1-3-5-15/h1-9H,10-13H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUKXESNYGNIEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

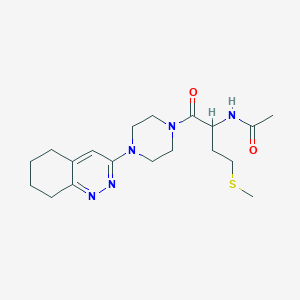

![5-methyl-2,4-dioxo-3-phenyl-N-(4-sulfamoylphenethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2589025.png)

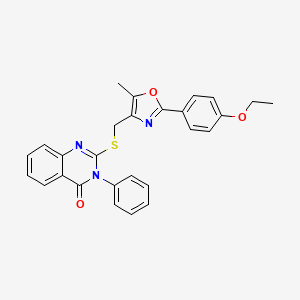

![3-fluoro-4-methoxy-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2589026.png)

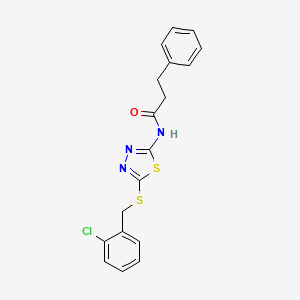

![Sodium N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl)-2-({hydroxy[3-(methanesulfonyl)-2-oxoimidazolidin-1-yl]methylidene}amino)-2-phenylethanimidate](/img/structure/B2589029.png)

![N-[1-Amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]but-2-ynamide](/img/structure/B2589030.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2589036.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2589037.png)

![N-(4-ethoxyphenyl)-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589041.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2589045.png)